6-Aminomethyl-5,6-dihydromorphanthridine

Description

Contextualization within Dibenzazepine (B1670418) Chemical Space

The morphanthridine scaffold is a member of the larger dibenzazepine family of compounds. Dibenzazepines are characterized by a tricyclic structure where two benzene (B151609) rings are fused to a central seven-membered azepine ring. This chemical space first rose to prominence with the development of tricyclic antidepressants (TCAs), which revolutionized the treatment of mood disorders. The dibenzazepine core provides a rigid yet versatile platform for chemical modification, allowing for the synthesis of a wide range of derivatives with distinct biological activities. These activities are not limited to the central nervous system; contemporary research has expanded the applications of dibenzazepine derivatives to areas such as antiviral, anticancer, and anticonvulsant agents.

Morphanthridine itself is a specific isomer of dibenzazepine, chemically designated as 11H-dibenz[b,e]azepine. The fusion of the benzene rings in the 'b' and 'e' positions of the azepine ring defines its unique topology and subsequent chemical properties. The exploration of aminomethyl derivatives within this specific subclass of dibenzazepines represents a focused effort to modulate the parent scaffold's activity and explore new biological interactions.

Nomenclature and Structural Representation of 6-Aminomethyl-5,6-dihydromorphanthridine

The systematic naming and structural depiction of complex organic molecules are crucial for unambiguous scientific communication. For this compound, the nomenclature provides a precise description of its atomic arrangement.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (6,11-dihydro-5H-dibenz[b,e]azepin-6-yl)methanamine . hsppharma.comchemicalbook.com This name can be deconstructed to understand the molecule's architecture:

dibenz[b,e]azepine : This indicates the core tricyclic system of two benzene rings fused to an azepine ring at the 'b' and 'e' faces.

6,11-dihydro-5H- : This prefix specifies the saturation of the azepine ring. The "dihydro" indicates the addition of two hydrogen atoms, reducing two double bonds. The locants "6,11" and "5H" pinpoint the positions of these hydrogens and the remaining double bond.

-6-yl : This signifies that a substituent is attached at the 6th position of the dibenz[b,e]azepine ring system.

methanamine : This describes the substituent itself, which is a methyl group (-CH2-) attached to an amine group (-NH2).

An alternative and commonly used name is This compound . hsppharma.comchemicalbook.com Here, "morphanthridine" is used as the parent name for the 11H-dibenz[b,e]azepine ring system.

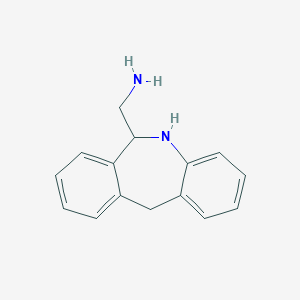

The structural representation of this compound is as follows:

This compound is also recognized as an impurity of Epinastine (B1215162), a tetracyclic, non-sedating histamine (B1213489) H1 receptor antagonist. chemicalbook.com

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | (6,11-dihydro-5H-dibenz[b,e]azepin-6-yl)methanamine |

| Common Name | This compound |

| CAS Number | 41218-84-2 |

| Molecular Formula | C15H16N2 |

| Molecular Weight | 224.3 g/mol |

Significance of the Dihydromorphanthridine Core in Contemporary Chemical Research

The dihydromorphanthridine core, as a partially saturated derivative of the morphanthridine scaffold, presents a distinct three-dimensional geometry compared to its fully aromatic counterpart. This conformational flexibility is a key area of interest in contemporary chemical research, as it can significantly influence a molecule's binding affinity and selectivity for biological targets.

Research into dihydropyridine derivatives, a broad class of compounds that includes the dihydromorphanthridine core, has revealed a wide spectrum of biological activities. These activities span from cardiovascular effects to neuroprotective and anti-inflammatory properties. While direct research on the significance of the dihydromorphanthridine core is nascent, the broader interest in related structures suggests its potential as a privileged scaffold in drug discovery.

A notable area of investigation for the parent morphanthridine scaffold is its potent agonistic activity at the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor for irritant chemicals. The introduction of the dihydro functionality in the core could modulate this activity, potentially leading to the development of more selective TRPA1 modulators or compounds with entirely new pharmacological profiles. The exploration of derivatives of the dihydromorphanthridine core is an active area of research, with the aim of uncovering novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8,15,17H,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKDBVUHIXYLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237292 | |

| Record name | 6,11-Dihydro-5H-dibenz[b,e]azepine-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41218-84-2 | |

| Record name | 6,11-Dihydro-5H-dibenz[b,e]azepine-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41218-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminomethyl dibenzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041218842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydro-5H-dibenz[b,e]azepine-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6,11-dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYL DIBENZAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R7CLM5N6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 6 Aminomethyl 5,6 Dihydromorphanthridine

Precursor Chemistry and Strategic Starting Material Selection

Synthetic Routes Originating from 6-(aminomethyl)benzene-1,3-diol

Detailed synthetic routes for 6-Aminomethyl-5,6-dihydromorphanthridine that specifically originate from 6-(aminomethyl)benzene-1,3-diol are not extensively described in the surveyed scientific and patent literature. Research primarily focuses on pathways starting from more complex heterocyclic structures.

Pathways Involving 6-(Phthalimidomethyl)-6,11-dihydro-5H-dibenz[b,e]azepine

A significant pathway to the target molecule begins with 2-(11H-dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione, a phthalimide-protected precursor. epo.orgpharmaffiliates.com A key innovation in this area is a one-pot reaction that avoids hazardous reagents and simplifies the process. epo.org

In this method, the precursor undergoes a simultaneous reduction of both the imine portion of the dibenz[b,e]azepine ring and the phthalimide (B116566) protecting group. epo.org This is achieved by reacting the starting material with a metal hydride or a metal hydride complex. epo.org The reaction proceeds through an intermediate, N-[(6,11-dihydro-5H-dibenz[b,e]azepin-6-yl)methyl]-o-hydroxymethylbenzamide, which is then decomposed without isolation to yield the final product. epo.org This approach is advantageous as it avoids the use of carcinogenic hydrazine (B178648), which was employed in older methods for phthalimide deprotection. epo.org

Interactive Table 1: Reaction Components for One-Pot Synthesis

| Component | Role | Preferred Examples |

| Starting Material | Precursor | 2-(11H-dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione |

| Reducing Agent | Metal Hydride / Complex | Sodium borohydride (B1222165), Lithium borohydride, Zinc borohydride |

| Solvent | Reaction Medium | Methanol, Ethanol (B145695), Isopropanol, Water, or mixtures thereof |

| Decomposition Agent | Acid or Base | Hydrochloric acid, Acetic acid, Sodium hydroxide (B78521) |

| Catalyst (Optional) | Reaction Accelerator | Zinc chloride, Magnesium chloride, Cobalt chloride |

Reaction Mechanisms and Catalytic Considerations in Compound Synthesis

The core transformations in the synthesis of this compound involve reductions, particularly of unsaturated carbon-nitrogen bonds. The choice of catalyst and reaction conditions is paramount to the success of these steps.

Hydrogenation Processes (e.g., Palladium on Carbon Catalysis)

Catalytic hydrogenation represents a classical approach in this synthetic context. One known method involves the hydrogenation of 2-(11H-dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione using a palladium on carbon (Pd/C) catalyst in the presence of formic acid. epo.org This reaction primarily reduces the imine bond of the dibenz[b,e]azepine system to form 6-(phthalimidomethyl)-6,11-dihydro-5H-dibenz[b,e]azepine. epo.org

However, this intermediate must then be isolated before the phthalimide group can be removed. epo.org The subsequent deprotection step traditionally requires hydrazine, a substance noted for its carcinogenicity, posing significant safety risks in an industrial setting. epo.org The need for isolation and the use of hazardous materials make this pathway less desirable compared to modern alternatives. epo.org

Reduction of Carbon-Nitrogen Unsaturated Bonds

A more advanced and efficient methodology focuses on the simultaneous reduction of all relevant carbon-nitrogen unsaturated bonds using metal hydrides. This approach targets both the C=N bond within the central seven-membered ring (an imine) and the two C=O bonds within the phthalimide protecting group (an imide).

Inventors discovered that a metal hydride complex, such as sodium borohydride, can reduce both the imine and the phthalimide functionalities in a single vessel. epo.org This was a surprising finding because it efficiently performs the reduction even in water-based solvents with minimal hydrolysis of the imine. epo.org The reaction transforms the phthalimide group into an o-hydroxymethylbenzamide intermediate, which is readily hydrolyzed under acidic or basic conditions to release the desired primary amine, this compound. epo.org This one-pot process is safer, more cost-effective, and reduces the number of operational steps required for production. epo.org

Interactive Table 2: Comparison of Reduction Methodologies

| Feature | Palladium on Carbon Hydrogenation | Metal Hydride Reduction |

| Primary Reagents | Pd/C, Formic Acid, Hydrazine | Sodium borohydride (or similar) |

| Bonds Reduced | Imine (initially), then Imide (separate step) | Imine and Imide (simultaneously) |

| Process Steps | Multi-step with isolation | One-pot synthesis |

| Hazardous Materials | Carcinogenic hydrazine used | Avoids use of hydrazine |

| Efficiency | Less efficient due to isolation and multiple steps | Highly efficient, shortened process |

Introduction of the Aminomethyl Group

The introduction of the aminomethyl group at the C6 position of the 5,6-dihydromorphanthridine skeleton is a pivotal step in the synthesis. A direct one-step introduction is often challenging due to the reactivity of the scaffold. Therefore, a more common and versatile approach involves the introduction of a precursor functional group at the C6 position, which can then be converted to the aminomethyl group. A highly effective precursor is the cyanomethyl group (-CH₂CN), which can be subsequently reduced to the desired aminomethyl group (-CH₂NH₂).

A plausible synthetic route would first involve the synthesis of a 6-substituted-5,6-dihydromorphanthridine derivative. This could be achieved through the cyclization of an appropriately substituted biphenyl (B1667301) precursor. For instance, a 2-amino-2'-halobiphenyl derivative bearing a protected nitrogen and a suitable side chain at the position destined to become C6 could be a key intermediate.

Once the 6-cyanomethyl-5,6-dihydromorphanthridine intermediate is obtained, the next crucial step is the reduction of the nitrile functionality to a primary amine. Several methods are available for this transformation, each with its own set of advantages and limitations. The choice of reducing agent is critical to ensure high yield and to avoid side reactions, such as over-reduction or reaction with other functional groups on the morphanthridine core.

Commonly employed methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents for nitriles. libretexts.org

Nickel Boride Catalyzed Reduction: A milder and more practical method involves the in-situ generation of nickel boride from nickel(II) chloride and sodium borohydride. organic-chemistry.orgresearchgate.net

Samarium(II) Iodide (SmI₂): This single-electron transfer reagent offers excellent functional group tolerance. acs.org

| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages | Citation |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C, Rh/Al₂O₃) | High pressure, elevated temperature | High atom economy, clean reaction | Can reduce other functional groups, requires specialized equipment | bme.hu |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | High reactivity, effective for most nitriles | Not selective, pyrophoric reagent, requires careful handling | libretexts.orgaakash.ac.in |

| Nickel Boride Reduction | NiCl₂·6H₂O, NaBH₄, Boc₂O (for in-situ protection) | Methanol, room temperature | Mild conditions, tolerant of many functional groups, less toxic than other methods | May require a trapping agent to prevent dimerization | organic-chemistry.orgresearchgate.net |

| Samarium(II) Iodide Reduction | SmI₂, Lewis Base (e.g., H₂O, Et₃N) | THF, room temperature | Excellent chemoselectivity, tolerant of a wide range of functional groups | Stoichiometric use of SmI₂, can be expensive | acs.org |

Hydrolysis and Deprotection Strategies (e.g., Hydrazine Hydrate (B1144303), Sodium Hydroxide)

In many synthetic sequences, it is necessary to protect the nitrogen atom of the dihydromorphanthridine ring system to prevent unwanted side reactions during the introduction and modification of the C6-substituent. A common protecting group for such systems is an acyl group (e.g., acetyl or benzoyl). The final step in the synthesis of this compound would therefore be the removal of this protecting group.

The choice of deprotection agent and conditions is crucial to ensure the integrity of the target molecule. Two commonly used reagents for the hydrolysis of N-acyl groups are hydrazine hydrate and sodium hydroxide.

Hydrazine Hydrate (N₂H₄·H₂O): This reagent is particularly effective for the cleavage of phthalimide protecting groups, which are sometimes used to introduce a protected amino function. The reaction is typically carried out in a solvent like ethanol or THF at room temperature or with gentle heating. rsc.org The mechanism involves nucleophilic attack of hydrazine on the carbonyl carbon of the acyl group, followed by cyclization to form a stable phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion.

Sodium Hydroxide (NaOH): Basic hydrolysis using a strong base like sodium hydroxide is a standard method for the deprotection of simple N-acyl groups like acetamides. commonorganicchemistry.com The reaction is usually performed in a mixture of an alcohol and water at elevated temperatures (reflux). commonorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the acyl group. This method is robust but can be harsh and may not be suitable for molecules containing base-sensitive functional groups. A phase-transfer catalyst can sometimes be employed to facilitate the reaction under milder, biphasic conditions. organic-chemistry.org

| Deprotection Reagent | Protecting Group | Typical Conditions | Advantages | Disadvantages | Citation |

| Hydrazine Hydrate | Phthalimide, Acyl | Ethanol or THF, room temperature to reflux | Mild conditions, effective for specific protecting groups | Can sometimes reduce other functional groups | rsc.org |

| Sodium Hydroxide | Acetyl, Benzoyl | Ethanol/Water, reflux | Inexpensive and readily available reagents | Harsh conditions, may not be compatible with base-sensitive substrates | commonorganicchemistry.com |

Comparative Analysis of Diverse Synthetic Approaches

Assessment of Efficiency and Selectivity in Different Methodologies

For the crucial nitrile reduction step, catalytic hydrogenation offers high atom economy but often lacks selectivity, especially in complex molecules with multiple reducible sites. bme.hu Metal hydride reagents like LiAlH₄ are highly efficient in terms of conversion but are notoriously unselective and require stringent anhydrous conditions. libretexts.org In contrast, methods like the nickel boride system provide a good compromise, offering mild reaction conditions and greater functional group tolerance, although yields can sometimes be moderate. organic-chemistry.orgresearchgate.net The use of SmI₂ stands out for its exceptional chemoselectivity, allowing for the reduction of nitriles in the presence of other sensitive groups like esters, although its stoichiometric nature and cost can be drawbacks. acs.org

Evolution of Synthetic Strategies for Dihydromorphanthridine Scaffolds

The synthesis of phenanthridine (B189435) and its derivatives has evolved significantly over the years, moving from classical, often harsh, methods to more sophisticated and selective modern techniques. Early syntheses of the phenanthridine core often relied on high-temperature cyclizations with low to moderate yields.

More recently, transition-metal-catalyzed cross-coupling reactions and C-H activation strategies have revolutionized the construction of these complex heterocyclic systems. For instance, palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling has emerged as a powerful tool for the synthesis of 5,6-dihydrophenanthridines, offering a broad substrate scope and good functional group tolerance. Another modern approach involves the cyclization of aryl amines onto N-tethered arynes, which proceeds under mild conditions.

This evolution towards more controlled and selective synthetic methods has paved the way for the preparation of highly functionalized dihydromorphanthridine derivatives. The development of chemoselective reducing agents and milder deprotection protocols further enhances the feasibility of synthesizing complex target molecules like this compound. While a direct synthesis of this specific compound may not yet be reported, the continuous advancement in synthetic methodology provides a clear and viable roadmap for its future preparation.

Chemical Reactivity and Derivatization Studies of 6 Aminomethyl 5,6 Dihydromorphanthridine

Reactions Involving the Aminomethyl Moiety

The primary amine of the aminomethyl group is the main center of reactivity for derivatization, participating in reactions typical of primary amines, including nucleophilic attack and cyclization processes.

Utilization as a Reagent for Subsequent Organic Transformations

While the primary documented use of 6-aminomethyl-5,6-dihydromorphanthridine is as a precursor in the synthesis of epinastine (B1215162), its bifunctional nature, containing both a primary and a secondary amine, makes it a potentially versatile building block for a variety of organic transformations. The primary amine can, in principle, undergo a range of reactions such as acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse functionalities. However, specific studies detailing its use as a general reagent beyond the synthesis of epinastine and related structures are not extensively reported in the available literature. Its primary role remains that of a key intermediate where the aminomethyl group is poised for intramolecular cyclization.

Cyclization Reactions (e.g., with Cyanogen (B1215507) Bromide for Epinastine Synthesis)

The most significant and well-documented reaction of this compound is its cyclization with cyanogen bromide to form the tetracyclic structure of epinastine. This reaction is a cornerstone of many synthetic routes to this pharmaceutical agent.

In this process, the primary amino group of this compound acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the secondary amine of the dihydromorphanthridine ring attacks the newly formed cyanamide (B42294) intermediate, leading to the formation of the fused imidazole (B134444) ring system characteristic of epinastine. This transformation is typically carried out in a suitable solvent such as dichloromethane (B109758). lew.ro

Step 1: Nucleophilic attack of the primary amine on cyanogen bromide.

Step 2: Intramolecular cyclization involving the secondary amine of the morphanthridine ring.

Step 3: Tautomerization to form the stable imidazo[1,5-a]azepine ring system of epinastine.

This synthetic strategy is highlighted in various patents, which describe the reaction conditions and yields. For instance, a process described involves reacting 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine with cyanogen bromide in dichloromethane at around 30°C for 20 hours, resulting in high yields of epinastine. lew.ro The subsequent treatment with hydrochloric acid affords epinastine hydrochloride. lew.ro

Transformations of the Dihydromorphanthridine Ring System

The dihydromorphanthridine core, a dibenz[b,e]azepine derivative, possesses its own set of potential reactivities, although these have been less explored in the context of this compound itself.

Investigations into Intramolecular Bond Cleavage (e.g., the 5-6 bond)

Specific studies focusing on the intramolecular bond cleavage of the 5-6 bond in this compound are not readily found in the surveyed literature. Such a cleavage would represent a significant ring-opening transformation of the heterocyclic core. Generally, the bonds within the dibenzazepine (B1670418) framework are relatively stable under standard synthetic conditions.

Derivatization at Nitrogen and Carbon Centers of the Core Scaffold

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies are instrumental in elucidating the fundamental molecular and electronic characteristics of complex organic molecules. For the dibenzo[b,f]azepine scaffold, these studies have provided insights into conformational possibilities and charge distributions, which are critical for understanding their chemical behavior and biological activity.

Density Functional Theory (DFT) calculations have been employed to study the electronic properties of dibenzo[b,f]azepine systems. researchgate.net These studies reveal that the distribution of electron density is not uniform across the molecule. For instance, in 5H-dibenzo[b,f]azepine, some derivatives exhibit mobility of electron density in the central ring that is comparable to the aromatic side rings. nih.gov The nature and position of substituents can significantly alter the charge distribution and bond characteristics within the tricyclic system. nih.gov

Molecular Modeling and Simulation Approaches in Chemical Reactivity

Molecular modeling and simulation are powerful tools for investigating the reactivity of molecules, including reaction intermediates and transition states. While specific studies on 6-aminomethyl-5,6-dihydromorphanthridine are not documented, the principles of these approaches are broadly applicable to its parent structure.

The study of reaction intermediates is crucial for understanding reaction mechanisms. For example, the photodimerization of dibenz[b,f]azepine derivatives has been investigated to understand the intermediates involved in the photochemical cleavage of the resulting cyclobutane (B1203170) ring. acs.org Such studies provide a framework for predicting the stability and reactivity of transient species that may be formed during chemical transformations of related compounds.

Predictive modeling can be used to forecast the outcome of chemical reactions. For dibenzo[b,f]azepine derivatives, understanding their reactivity is essential for the synthesis of new analogues. nih.govlew.ro The functionalization of the dibenzo[b,f]azepine scaffold at various positions, including N-alkylation, is a common synthetic strategy. nih.gov Computational models can help in predicting the most favorable sites for reaction and the stereochemical outcome of such transformations.

Computational Studies in Structure-Activity Relationship (SAR) Frameworks

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of new therapeutic agents. Computational methods play a significant role in establishing these relationships. For the dibenzo[b,f]azepine class of compounds, which includes several commercially available drugs, SAR studies are of particular importance. nih.gov For instance, derivatives of 5H-dibenzo[b,f]azepine have been evaluated to establish structure-antioxidant activity relationships. nih.gov Computational SAR can help in identifying the key structural features responsible for the biological activity of these compounds and guide the synthesis of new derivatives with improved properties.

In Silico Principles for Ligand Design and Optimization

The design and optimization of ligands, such as this compound, within the context of medicinal chemistry, heavily rely on computational tools to predict their behavior and interaction with biological targets. These principles are foundational in identifying and refining potential drug candidates.

Structural Analysis and Pharmacophore Modeling: The initial step involves a detailed analysis of the compound's three-dimensional structure. For this compound, this would involve defining its core morphanthridine scaffold and the spatial arrangement of its aminomethyl group. Pharmacophore modeling, a key technique in ligand design, identifies the essential steric and electronic features required for a molecule to interact with a specific biological target, such as the histamine (B1213489) H1 receptor. These models are built based on the structures of known active ligands, like Epinastine (B1215162), and can be used to virtually screen for other compounds with similar interaction capabilities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of related molecules, QSAR models can predict the activity of new or untested compounds like this compound. Descriptors used in QSAR models can include physicochemical properties such as hydrophobicity, electronic properties, and steric parameters. While specific QSAR studies on this impurity are not documented, general models for antihistamines could provide an estimation of its potential activity or off-target effects.

ADME/Tox Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. These predictions are vital in the early stages of drug development to identify potential liabilities. For this compound, predictive models could estimate properties such as its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. These predictions are based on its structural similarity to other known drugs and compounds.

Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 224.31 g/mol | Calculation |

| LogP (Octanol-Water Partition Coefficient) | 2.8 - 3.5 | Various computational models |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Calculation |

| Number of Hydrogen Bond Donors | 2 | Calculation |

| Number of Hydrogen Bond Acceptors | 2 | Calculation |

| Rotatable Bonds | 2 | Calculation |

Note: The predicted values are estimations derived from various computational algorithms and may not reflect experimentally determined values.

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions aims to understand how a ligand like this compound binds to its biological target at an atomic level. This is predominantly achieved through molecular docking and molecular dynamics simulations.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking studies would be performed against the crystal structure of the histamine H1 receptor. The goal is to identify the most stable binding pose and to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The docking score, an estimation of the binding affinity, can be used to compare its potential interaction strength with that of Epinastine and other antihistamines.

Molecular Dynamics (MD) Simulations: Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment, including the presence of water molecules and the flexibility of both the ligand and the receptor. These simulations can reveal key insights into the stability of the binding pose, the conformational changes induced upon binding, and the energetic contributions of individual amino acid residues in the binding site.

Data Table: Hypothetical Docking Results of this compound with Histamine H1 Receptor

| Parameter | Predicted Outcome | Significance |

| Binding Energy | -7.0 to -9.0 kcal/mol | Indicates a potentially stable interaction with the receptor. |

| Key Interacting Residues | Asp107, Lys191, Tyr431 | Suggests specific amino acids in the H1 receptor binding pocket that may form crucial interactions. |

| Hydrogen Bonds | Formation with Asp107 | A key interaction for anchoring the ligand in the binding site, common for aminergic ligands. |

| Hydrophobic Interactions | With aromatic residues (e.g., Trp, Phe) | Contributes to the overall binding affinity and specificity. |

Note: This table presents hypothetical data based on the principles of molecular docking for similar compounds and is not based on published experimental results for this compound.

Structure Activity Relationship Sar and Molecular Interactions Research

Elucidation of Structural Determinants for Biological Activity

The structure-activity relationship (SAR) explores how specific structural features of a molecule contribute to its biological effects. In the context of 6-Aminomethyl-5,6-dihydromorphanthridine, the dihydromorphanthridine core and the aminomethyl substituent are key determinants of its potential activity.

Studies on analogous tricyclic compounds have demonstrated that modifications to this core can significantly alter activity. For instance, the degree of saturation in the central ring and the nature of the heteroatom within it can influence both potency and selectivity. nih.gov While specific studies on modifications to the this compound core are limited, research on the broader class of dibenzo[b,e]azepines indicates that even minor changes to the tricyclic system can impact biological outcomes. nih.gov

Table 1: Impact of Tricyclic Core Modifications on H1 Receptor Affinity for a Series of Antihistamines This table presents data on related tricyclic compounds to illustrate the importance of the core scaffold, as direct data for this compound is not readily available.

| Compound | Tricyclic Core | H1 Receptor Affinity (pKi) | Reference |

|---|---|---|---|

| Desloratadine | Dibenzo[c,f]azepine | 9.5 | nih.gov |

| Mianserin | Dibenzo[b,e]azepine | 9.2 | nih.gov |

The aminomethyl group at the 6-position of the dihydromorphanthridine ring is predicted to play a critical role in molecular recognition and binding to the target receptor. In many antihistamines, a basic amino group is a key pharmacophoric feature responsible for a crucial salt bridge interaction with a conserved aspartate residue (Asp107) in the histamine (B1213489) H1 receptor. nih.gov This interaction is often a primary anchor for the ligand within the binding pocket.

The length and nature of the side chain containing the amino group are also important. For classical tricyclic antidepressants, a side chain of two or three carbon atoms with a terminal amine is generally required for activity. nih.gov In this compound, the aminomethyl group provides a short, flexible linker from the rigid tricyclic core to the essential basic nitrogen atom. The protonated amine at physiological pH would be available to form the key ionic bond with the receptor.

In Vitro Studies of Molecular Interactions with Biological Systems

In vitro studies are essential for characterizing the direct interactions of a compound with its biological targets, providing insights into binding affinity, specificity, and functional effects.

Computational modeling, such as molecular docking, can predict the binding pose of a ligand within the active site of a protein. For this compound, docking studies would likely show the tricyclic core situated in a hydrophobic pocket of the H1 receptor, with the protonated aminomethyl group forming a salt bridge with Asp107. nih.gov The aromatic rings of the dihydromorphanthridine scaffold would be expected to form van der Waals and pi-stacking interactions with hydrophobic and aromatic residues within the binding site, further stabilizing the complex. nih.gov

Experimental validation of these models would typically involve techniques like site-directed mutagenesis to alter key amino acid residues in the receptor and observe the effect on ligand binding. While specific experimental validation for this compound is not publicly available, extensive research on other H1 antagonists supports this binding model. nih.gov

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a ligand and its receptor. Given its structural similarity to Epinastine (B1215162), this compound is expected to exhibit affinity for the histamine H1 receptor. Epinastine itself has a high affinity for the H1 receptor and also shows some affinity for the H2 receptor. guidetopharmacology.org

Specificity is a measure of a drug's ability to bind to its intended target without affecting other receptors. The specificity profile of this compound would need to be determined through binding assays against a panel of different receptors.

Table 2: Binding Affinities of Epinastine for Histamine Receptors This data for the closely related compound Epinastine provides an indication of the potential binding profile of this compound.

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Histamine H1 | 1.3 |

Some compounds with anti-inflammatory properties exert their effects by inhibiting enzymes such as cyclooxygenase (COX). nih.gov The COX enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While some heterocyclic compounds have been investigated as COX inhibitors, there is currently no direct evidence in the reviewed literature to suggest that this compound or its close analog Epinastine are significant inhibitors of the cyclooxygenase pathway. Their primary anti-inflammatory effects in the context of allergic reactions are attributed to histamine receptor antagonism and mast cell stabilization. guidetopharmacology.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Epinastine |

| Desloratadine |

| Mianserin |

| Amitriptyline |

| Histamine |

Mechanistic Research at the Molecular Level

The molecular interactions of this compound, particularly in the context of its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor, are a subject of significant research interest. Understanding how this compound interacts with its biological targets at the atomic level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.

Investigation of Binding Sites and Interaction Patterns

While specific studies detailing the binding of this compound are not extensively available, the interactions can be inferred from the binding modes of other morphanthridine derivatives and PARP inhibitors. PARP inhibitors typically target the catalytic domain of the PARP enzyme. nih.govnih.gov These inhibitors are designed to occupy the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site, thereby preventing the synthesis of poly (ADP-ribose) chains, a critical step in DNA repair. nih.gov

The binding of inhibitors to the PARP1 catalytic domain is generally characterized by a combination of hydrogen bonds, and van der Waals interactions with key amino acid residues. The morphanthridine scaffold likely forms crucial interactions within a hydrophobic pocket of the binding site. The aminomethyl group at the 6-position is positioned to form specific hydrogen bonds with amino acid residues, enhancing the binding affinity and selectivity of the compound.

Key interactions for similar PARP inhibitors often involve residues such as Glycine, Serine, Tyrosine, and Glutamic acid within the NAD+ binding pocket. Molecular modeling studies of various PARP inhibitors have highlighted the importance of specific hydrogen bonds and pi-stacking interactions in achieving high-affinity binding.

Table 1: Potential Key Interaction Patterns of this compound with PARP1 Binding Site

| Interaction Type | Potential Interacting Residues in PARP1 | Role of the Interaction |

| Hydrogen Bonding | Ser, Gly | Anchoring the inhibitor within the binding pocket. |

| Pi-Stacking | Tyr | Stabilization of the morphanthridine ring system. |

| Van der Waals | Various hydrophobic residues | Enhancing overall binding affinity. |

| Ionic/Salt Bridge | Asp, Glu | Interaction with the protonated aminomethyl group. |

Computational Mutagenesis for Interaction Analysis

Computational mutagenesis is a powerful tool for dissecting the specific contributions of individual amino acid residues to the binding of a ligand. This in silico technique involves systematically replacing amino acids in the protein's binding site with other residues (e.g., alanine) and calculating the resulting change in binding free energy. While specific computational mutagenesis studies on this compound are not publicly documented, the methodology is widely applied in the study of PARP inhibitors. nih.gov

For a compound like this compound, computational mutagenesis could be employed to:

Identify critical residues: Determine which amino acids in the PARP1 binding site are essential for the compound's binding affinity.

Predict resistance mutations: Identify potential mutations in the PARP1 gene that could lead to reduced inhibitor efficacy. nih.gov

The process typically involves molecular dynamics (MD) simulations to generate ensembles of the protein-ligand complex for both the wild-type and mutant proteins. The difference in the calculated binding free energies (ΔΔG) between the wild-type and the mutant indicates the importance of the mutated residue for the inhibitor's interaction.

Table 2: Hypothetical Computational Mutagenesis Data for this compound and PARP1

| Mutated Residue | Change in Binding Free Energy (ΔΔG) (kcal/mol) | Implication for Interaction |

| Tyr(X) -> Ala | + 5.2 | Significant loss of binding affinity, suggesting a critical pi-stacking interaction. |

| Ser(Y) -> Ala | + 3.8 | Moderate loss of affinity, indicating an important hydrogen bond. |

| Gly(Z) -> Ala | + 1.5 | Minor loss of affinity, suggesting a less critical backbone interaction. |

| Asp(W) -> Ala | + 4.5 | Substantial loss of affinity, highlighting a key ionic interaction with the aminomethyl group. |

Note: The data in this table is hypothetical and serves to illustrate the application of computational mutagenesis. The residue positions (X, Y, Z, W) are placeholders.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 6-Aminomethyl-5,6-dihydromorphanthridine. These techniques probe the molecule's interaction with electromagnetic radiation, providing a unique fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms within the molecule. While specific NMR data for this compound is not extensively published in public literature, the expected chemical shifts can be inferred from the analysis of the parent morphanthridine and dibenzo[b,e]azepine structures.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the two benzene (B151609) rings, typically in the range of 7.0-8.0 ppm. The protons of the dihydroazepine ring, specifically the methylene (B1212753) (CH₂) and methine (CH) groups, would appear at distinct chemical shifts. The aminomethyl group (-CH₂NH₂) protons would also have characteristic signals.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the seven-membered ring, and the aminomethyl carbon.

Fourier Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300-3500 | Stretching (often two bands for -NH₂) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N | 1000-1350 | Stretching |

| This table presents expected FT-IR absorption bands based on the known structure of the compound. |

Mass Spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in its structural confirmation. For this compound (molecular formula C₁₅H₁₆N₂), the molecular ion peak [M]⁺ would be expected at m/z 224.31. cymitquimica.comaxios-research.com Electron ionization (EI) mass spectrometry would likely lead to fragmentation. Common fragmentation patterns for amines involve alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org The fragmentation of the dibenzo[b,e]azepine ring system would also produce characteristic ions. In the analysis of the related compound Epinastine (B1215162), the most abundant fragment ion observed via UPLC-MS/MS was at m/z 193.1, resulting from the cleavage of the imidazole (B134444) ring. nih.gov A similar detailed fragmentation analysis would be applied to confirm the structure of this compound.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile compounds like this compound. As "Epinastine Related Compound A," its analysis is a critical part of the quality control of Epinastine. synzeal.comcleanchemlab.comsigmaaldrich.com While specific validated methods for this compound alone are not publicly detailed, methods for Epinastine and its impurities provide a framework. These methods typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is commonly performed using a UV detector. The development of a stability-indicating HPLC method is crucial to separate the main compound from any potential degradants.

Gas Chromatography (GC) could be employed for the analysis of this compound, potentially after derivatization to increase its volatility. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification of volatile impurities or reaction byproducts. The analysis of related heterocyclic compounds by GC-MS often involves derivatization to improve chromatographic behavior and to obtain characteristic mass spectra. nih.gov

| Chromatographic Method | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection Method | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Buffer | UV, MS | Purity assessment, quantification, stability studies |

| GC | Phenyl-polysiloxane | Helium | MS (Mass Spectrometry) | Analysis of volatile impurities, reaction monitoring (with derivatization) |

| This table outlines typical chromatographic conditions for the analysis of compounds similar to this compound. |

Utilization of Advanced Characterization Techniques for Novel Intermediates and Derivatives

The synthesis of this compound and its novel derivatives involves the characterization of various intermediates. Advanced analytical techniques are crucial for confirming the structure of these often-transient species.

The synthesis of dibenzo[b,f]azepine derivatives, the core structure of the compound , has been explored through various synthetic routes. axios-research.com During these multi-step syntheses, techniques such as tandem mass spectrometry (MS/MS) are invaluable for the structural elucidation of intermediates without the need for their isolation in a pure form. nih.gov This technique allows for the fragmentation of a selected precursor ion to generate a product ion spectrum, providing detailed structural information.

Furthermore, the synthesis of novel derivatives of this compound would necessitate the full suite of modern analytical techniques. For any new chemical entity, comprehensive characterization using one- and two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) , high-resolution mass spectrometry (HRMS) to confirm the elemental composition, and single-crystal X-ray diffraction (if suitable crystals can be obtained) to definitively determine the three-dimensional molecular structure, would be required. These advanced methods ensure the unambiguous identification and characterization of novel compounds, which is a fundamental requirement in medicinal and materials chemistry research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.